2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid
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Overview
Description
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is a complex organic compound with the molecular formula C19H24F4N2O5 This compound is characterized by the presence of difluoroethoxy groups attached to a benzoyl moiety, which is further linked to a piperidine ring through an acetic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves multiple steps, starting with the preparation of the benzoyl intermediate. The difluoroethoxy groups are introduced through a nucleophilic substitution reaction, followed by the formation of the benzoyl amide linkage. The final step involves the coupling of the benzoyl amide with piperidine acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. This compound can inhibit or activate specific enzymes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with trifluoroethoxy groups instead of difluoroethoxy.
2,5-Bis(2,2-difluoroethoxy)benzoic acid: Lacks the piperidine and acetic acid moieties, making it less complex
Uniqueness
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is unique due to its combination of difluoroethoxy groups, benzoyl amide linkage, and piperidine acetic acid chain. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
CAS No. |
905808-62-0 |
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Molecular Formula |
C19H24F4N2O5 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[2-[[[2,5-bis(2,2-difluoroethoxy)benzoyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C19H24F4N2O5/c20-16(21)10-29-13-4-5-15(30-11-17(22)23)14(7-13)19(28)24-8-12-3-1-2-6-25(12)9-18(26)27/h4-5,7,12,16-17H,1-3,6,8-11H2,(H,24,28)(H,26,27) |
InChI Key |
LNOBWGIWSIHCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)F)OCC(F)F)CC(=O)O |
Origin of Product |
United States |
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